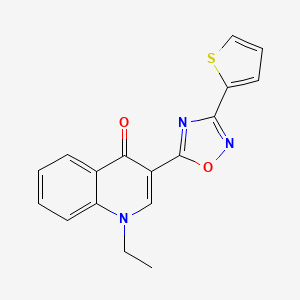![molecular formula C25H23N5O4 B2799021 methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896293-35-9](/img/no-structure.png)
methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study focused on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, exploring their potential as ligands for serotonin receptors and their anxiolytic and antidepressant activities in preclinical models. This research highlights the therapeutic potential of structurally related compounds in the treatment of anxiety and depression, suggesting that modifications to the tricyclic derivatives of theophylline could yield compounds with significant anxiolytic and antidepressant effects (Zagórska et al., 2009).
Antioxidant and Anti-inflammatory Properties
Another study synthesized derivatives of 1,3-dimethylxanthine containing a pyrazole ring at position 8, assessing their antioxidant and anti-inflammatory properties. The research found that compounds with a phenylalyl radical at position 7 exhibited significant effects on free radical oxidation processes and lipid peroxidation inhibition, demonstrating their potential for further synthetic and pharmacological studies in developing new therapeutic agents with antioxidant and anti-inflammatory properties (Кorobko et al., 2018).
Selective Inverse Agonists for Human A3 Adenosine Receptors
Research into 2-phenylimidazo[2,1-i]purin-5-ones revealed their structure-activity relationships as ligands for human A3 adenosine receptors. Modifications to the imidazoline ring of these compounds significantly increased their affinity for A3 receptors, indicating their potential as selective antagonists for therapeutic applications. These findings underline the importance of chemical structure in developing new drugs targeting specific adenosine receptors (Ozola et al., 2003).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system followed by the addition of the 3,5-dimethylphenyl and phenyl groups. The final step involves the esterification of the carboxylic acid group with methyl acetate. ", "Starting Materials": [ "2-aminopurine", "methyl acetoacetate", "3,5-dimethylbenzaldehyde", "benzaldehyde", "ethyl chloroacetate", "sodium ethoxide", "sodium hydride", "methyl iodide", "acetic anhydride", "pyridine", "triethylamine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "a. React 2-aminopurine with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-amino-7H-imidazo[2,1-f]purin-7-ylacetate", "b. React ethyl 2-amino-7H-imidazo[2,1-f]purin-7-ylacetate with 3,5-dimethylbenzaldehyde and benzaldehyde in the presence of pyridine to form 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "Step 2: Addition of phenyl group", "a. React 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with sodium hydride in the presence of DMF to form the sodium salt of the compound", "b. React the sodium salt of the compound with phenyl iodide in the presence of DMF to form the phenyl-substituted compound", "Step 3: Esterification of carboxylic acid group", "a. React the phenyl-substituted compound with acetic anhydride and pyridine to form the corresponding acetate", "b. Purify the product by recrystallization from ethanol", "c. React the acetate with methyl iodide in the presence of triethylamine to form the final product, methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "d. Purify the product by column chromatography" ] } | |
CAS RN |
896293-35-9 |
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O4/c1-15-10-16(2)12-18(11-15)30-19(17-8-6-5-7-9-17)13-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-20(31)34-4/h5-13H,14H2,1-4H3 |
InChI Key |
AYWWIPHVKYUHSR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



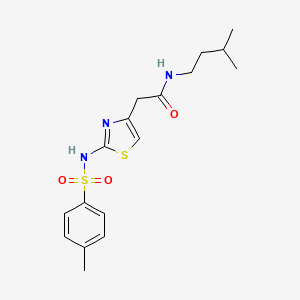
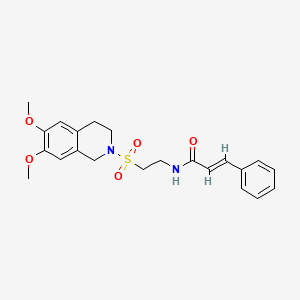

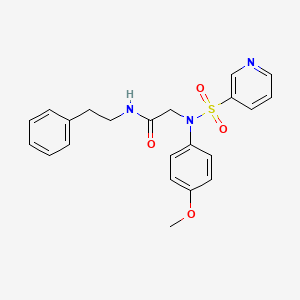
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B2798946.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole](/img/structure/B2798947.png)
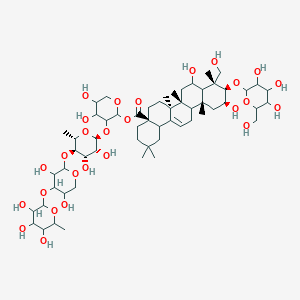
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)
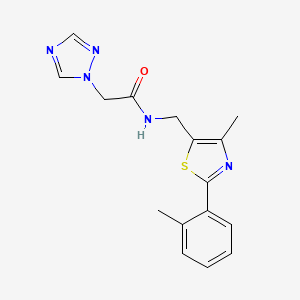
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)

